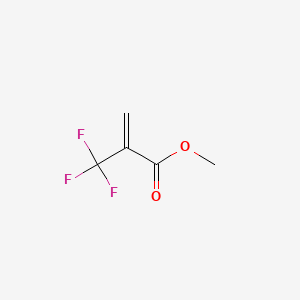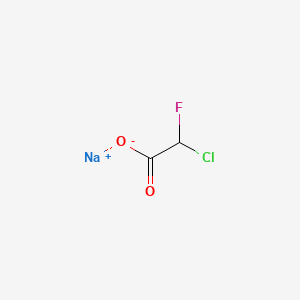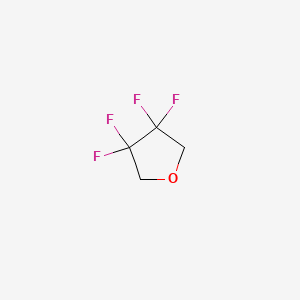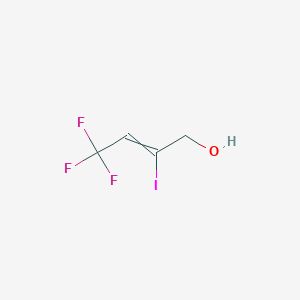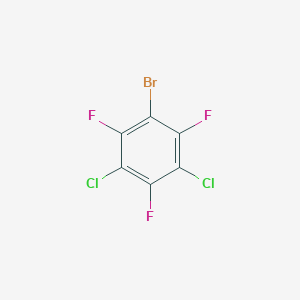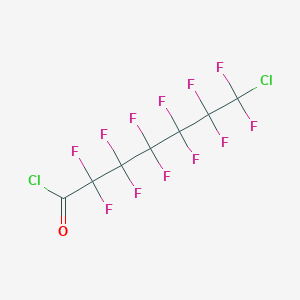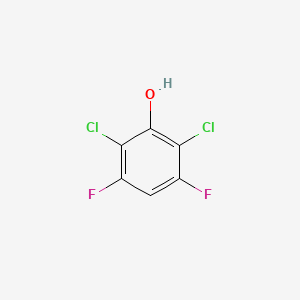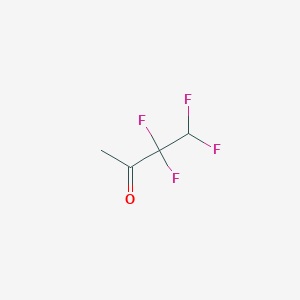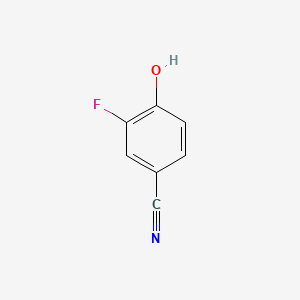
3-氟-4-羟基苯甲腈
概述
描述
3-Fluoro-4-hydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is further modified by the presence of a fluorine atom and a hydroxyl group at specific positions on the aromatic ring, which can significantly alter its chemical and physical properties. The compound is of interest in various fields, including materials science and pharmaceuticals, due to its potential applications in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 3-fluoro-4-hydroxybenzonitrile and its derivatives has been explored in several studies. For instance, the synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile has been achieved through the bromodeboronation of aryl boronic acids, demonstrating the versatility of halodeboronation reactions in the synthesis of halogenated benzonitriles . Additionally, the synthesis of ester derivatives of 3-fluoro-4-hydroxybenzonitrile has been reported, which involves incorporating various aliphatic ring systems into the molecular structure . These synthetic approaches are crucial for the development of new materials with enhanced properties.
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-hydroxybenzonitrile can be inferred from studies on similar compounds. For example, the microwave spectral study of 3-fluorobenzonitrile provides insights into the rotational constants and centrifugal distortion terms, which are indicative of the molecular geometry and electronic distribution within the molecule . Such structural analyses are essential for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of 3-fluoro-4-hydroxybenzonitrile can be deduced from the chemical reactions involving related fluorobenzonitriles. Halogen-exchange fluorination has been used to synthesize monofluorobenzonitriles, which suggests that similar strategies could be applied to 3-fluoro-4-hydroxybenzonitrile for the introduction of additional fluorine atoms or other substituents . The ability to manipulate the halogen content of these compounds is valuable for the design of targeted chemical reactions and the synthesis of specialized molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-hydroxybenzonitrile are closely related to its molecular structure. The presence of the fluorine atom and the hydroxyl group is likely to influence the compound's polarity, boiling point, melting point, and solubility. The ester derivatives of 3-fluoro-4-hydroxybenzonitrile exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, indicating that the fluorine substitution has a significant impact on the thermal properties of these compounds . Understanding these properties is crucial for the practical application of the compound in various industrial processes.
科学研究应用
抗氧化活性分析方法
抗氧化剂的研究在包括食品工程、医学和制药在内的各个领域都具有重要意义。氧自由基吸收能力 (ORAC) 测试和铁还原抗氧化能力 (FRAP) 测试等分析方法对于测定抗氧化活性至关重要。这些测试基于分光光度法监测的化学反应,通过检测特征颜色或溶液变色来评估动力学或平衡状态。此类分析已成功应用于抗氧化剂分析或确定复杂样品的抗氧化能力。电化学(生物)传感器补充了这些方法,提供了对涉及多种抗氧化剂的过程的机制和动力学的见解 (Munteanu & Apetrei, 2021)。
水性介质中的氟代烷基化
近几十年来水性氟代烷基化的进展凸显了以环境友好方式将氟化或氟代烷基化基团纳入目标分子的重要性。尽管氟代烷基化反应最初被认为是疏水的,但最近的发展已经探索了在水中或有水存在的情况下进行环境友好的反应。这为绿色化学开辟了新途径,水在三氟甲基化和二氟甲基化等过程中的环境友好条件下用作(共)溶剂或反应物 (Hai‐Xia Song 等人,2018)。
MXenes 的先进能量收集
MXenes 是一种表面末端带有氟等基团的二维多层材料,在能量存储和收集应用中表现出前景。其优异的性能,例如高锂存储容量和快速扩散,使 MXenes 成为先进能源设备的出色电极。MXenes 的合成、结构和电化学性能,包括其在能量收集中的作用,展示了这些材料在未来能源技术中的巨大潜力 (N. Hemanth & B. Kandasubramanian, 2020)。
牙科中的纳米羟基磷灰石
纳米羟基磷灰石 (nano-HA) 由于其优异的生物相容性和对牙釉质的再矿化作用,在预防性、修复性和再生性牙科中发挥着关键作用。它在再矿化方面超越了传统氟化物,并且在治疗牙齿敏感性方面显示出有希望的结果。纳米羟基磷灰石与骨骼化学键合并刺激骨骼生长的能力使其成为牙周病学、口腔外科和种植学中一种宝贵的材料,展示了其在牙齿健康中的广泛应用 (Erlind Pepla 等人,2014)。
作用机制
安全和危害
3-Fluoro-4-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
3-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSSDFTLVUJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382367 | |
| Record name | 3-Fluoro-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-hydroxybenzonitrile | |
CAS RN |
405-04-9 | |
| Record name | 4-Cyano-2-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of a fluorine atom in 3-Fluoro-4-hydroxybenzonitrile affect its liquid crystal properties compared to its non-fluorinated counterpart?
A1: Research demonstrates that incorporating a fluorine atom into the structure of 4-hydroxybenzonitrile, specifically at the 2- or 3- position, leads to an increase in nematic-isotropic transition temperatures (clearing points) in many of the synthesized ester derivatives. [, , ] This means that the fluorinated derivatives exhibit a wider temperature range in which they exist in the nematic liquid crystal phase compared to their non-fluorinated counterparts.
Q2: What is the significance of the higher clearing points observed in the fluorinated ester derivatives of 3-Fluoro-4-hydroxybenzonitrile for liquid crystal applications?
A2: Higher clearing points are desirable for many liquid crystal applications as they allow the liquid crystal materials to operate effectively over a broader temperature range. [, , ] This is particularly important for devices that may be exposed to varying temperatures, such as displays used in outdoor environments.
Q3: How do the structures of the ester derivatives synthesized from 3-Fluoro-4-hydroxybenzonitrile influence their clearing points?
A3: The research explored the impact of incorporating different cyclic structures, specifically trans-1,4-disubstituted cyclohexane and 1,4-disubstituted bicyclo[2.2.2]octane rings, into the ester derivatives of 3-Fluoro-4-hydroxybenzonitrile. [, ] The inclusion of these ring systems, along with the presence or absence of an additional phenyl ring, was found to influence the clearing points of the resulting esters. This highlights the significant role of molecular shape and structural elements in determining the liquid crystal properties of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


